

# DS-1205b: A Comprehensive Technical Review of the AXL Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in tumor progression, metastasis, and the development of therapeutic resistance in various cancers.[3] Notably, AXL signaling has been identified as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). DS-1205b has demonstrated significant preclinical activity in inhibiting AXL, thereby overcoming EGFR-TKI resistance and suppressing tumor growth. This technical guide provides an in-depth overview of the pharmacological data and experimental methodologies related to DS-1205b.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo efficacy data for DS-1205b.



| Parameter                | Value  | Assay Type              | Cell<br>Line/System                    | Reference |
|--------------------------|--------|-------------------------|----------------------------------------|-----------|
| IC50 (AXL<br>Kinase)     | 1.3 nM | Mobility Shift<br>Assay | Recombinant<br>AXL protein             |           |
| EC50 (Cell<br>Migration) | 2.7 nM | hGAS6-induced migration | AXL-<br>overexpressing<br>NIH3T3 cells | _         |

Table 1: In Vitro Activity of DS-1205b

| Cell Line | EGFR<br>Mutation<br>Status | Erlotinib<br>IC50<br>(Parental) | Erlotinib<br>IC50<br>(Resistan<br>t) | Osimertin<br>ib IC50<br>(Parental) | Osimertin<br>ib IC50<br>(Resistan<br>t) | Referenc<br>e |
|-----------|----------------------------|---------------------------------|--------------------------------------|------------------------------------|-----------------------------------------|---------------|
| HCC827    | EGFR-<br>mutant            | 11.3 nM                         | 4,278.4 nM                           | 9.2 nM                             | 3,975.9 nM                              |               |

Table 2: IC50 Values of EGFR TKIs in Parental and Resistant HCC827 NSCLC Cells

# Core Experimental Protocols In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of DS-1205b against AXL and other kinases.

#### Methodology:

- The kinase inhibitory activity of DS-1205b against AXL, MER, MET, and TRKA kinases was assessed using a mobility shift assay.
- Recombinant human AXL, MER, MET, and TRKA proteins were used in the assay.
- DS-1205b, dissolved in dimethyl sulfoxide (DMSO), was added to the kinase solution and incubated at room temperature for 20 minutes.



- The kinase reaction was initiated by the addition of ATP to a final concentration of 1 mM,
   which approximates physiological conditions.
- The reaction plates were then incubated at 28°C for 45 minutes.
- The degree of kinase inhibition was determined using the LabChip EZ Reader.
- The IC50 value was calculated from the resulting inhibition curve.
- A broader kinase selectivity panel of 161 kinases was also evaluated using a similar mobility shift assay format.

## **Cell Migration Assay (Boyden Chamber Assay)**

Objective: To evaluate the effect of DS-1205b on AXL-mediated cell migration.

#### Methodology:

- A Boyden chamber assay, a widely accepted method for evaluating cell migration, was utilized.
- AXL-overexpressing NIH3T3 cells were used for this experiment.
- The upper chamber of the transwell insert was seeded with the cells in serum-free media.
- The lower chamber contained media with human GAS6 (hGAS6), the ligand for AXL, acting as a chemoattractant.
- DS-1205b at various concentrations was added to the upper chamber with the cells.
- The cells were incubated for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator, allowing for migration through the porous membrane of the transwell insert.
- Following incubation, non-migrated cells on the upper surface of the membrane were removed.
- Migrated cells on the lower surface of the membrane were fixed and stained (e.g., with crystal violet or DAPI).



- The number of migrated cells was quantified by imaging and counting the stained cells.
- The half-maximal effective concentration (EC50) for the inhibition of cell migration was then determined.

## Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Objective: To assess the in vivo antitumor efficacy of DS-1205b, alone and in combination with EGFR TKIs.

#### Methodology:

- The HCC827 human NSCLC cell line, which harbors an EGFR mutation, was used to establish the xenograft model.
- Female athymic nude mice were subcutaneously inoculated with HCC827 cells in the flank.
- Tumors were allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- The mice were then randomized into different treatment groups: vehicle control, DS-1205b alone, EGFR-TKI (erlotinib or osimertinib) alone, and the combination of DS-1205b and an EGFR-TKI.
- DS-1205b was administered orally.
- Tumor volume was measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.
- Body weight and the general health of the mice were also monitored.
- The antitumor effect was evaluated by comparing the tumor growth inhibition between the different treatment groups.
- To investigate the effect on acquired resistance, treatment was continued long-term to observe any delay in the onset of resistance in the combination therapy groups compared to the EGFR-TKI monotherapy groups.

### **Visualizations**



# Signaling Pathway of AXL-Mediated EGFR-TKI Resistance



Click to download full resolution via product page

AXL-mediated bypass of EGFR-TKI inhibition.

## **Experimental Workflow for In Vivo Xenograft Studies**





Click to download full resolution via product page

Workflow for NSCLC xenograft model studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS-1205b: A Comprehensive Technical Review of the AXL Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144907#ds-1205b-axl-kinase-inhibitor-ic50]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com